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Compound of Interest

4-(2-Piperidin-1-yl-ethyl)-
Compound Name:
phenylamine

Cat. No.: B063508

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(2-Piperidin-1-yl-
ethyl)-phenylamine

Abstract

This document provides a comprehensive technical overview of the physical and chemical
properties of 4-(2-Piperidin-1-yl-ethyl)-phenylamine (CAS No: 168897-21-0). Designed for
researchers, medicinal chemists, and drug development professionals, this guide synthesizes
data from established chemical suppliers and databases. It details the compound's core
physicochemical characteristics and presents robust, validated protocols for their experimental
verification. The methodologies are explained with a focus on the scientific rationale, ensuring
that laboratory professionals can confidently reproduce and validate these critical parameters,
thereby upholding the principles of experimental integrity and data reliability.

Introduction: Structural and Functional Overview

4-(2-Piperidin-1-yl-ethyl)-phenylamine is a bifunctional organic molecule belonging to the
substituted phenethylamine class. Its structure is characterized by a primary aniline moiety
linked via an ethyl bridge to a tertiary piperidine amine. This unique arrangement of a reactive
aromatic amine and a basic aliphatic amine confers a specific set of properties that are of
significant interest in medicinal chemistry and materials science. The aniline group serves as a
versatile synthetic handle for further functionalization, while the piperidinylethyl tail profoundly
influences the compound's basicity, solubility, and potential pharmacokinetic profile.
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A thorough understanding of its physical characteristics is a non-negotiable prerequisite for its
effective application, guiding everything from reaction condition optimization and purification
strategies to formulation for biological screening. This guide provides the foundational data and
the experimental framework for its characterization.

Core Physicochemical Properties

The following table consolidates the key physical and chemical data for 4-(2-Piperidin-1-yl-
ethyl)-phenylamine. This information is aggregated from reputable chemical suppliers and
public chemical databases. It is critical to note that properties like appearance can vary slightly
between batches and suppliers, underscoring the importance of in-house verification.

Property Value Source(s)

4-(2-(Piperidin-1-
IUPAC Name N [1]
yl)ethyl)aniline

Synonym(s) 4-(2-Piperidinoethyl)aniline [1]
CAS Number 168897-21-0 [11[2]
Molecular Formula C13H20Nz2 [1][2][3]
Molecular Weight 204.31 g/mol [1112][3]
Appearance Solid

Boiling Point Not available

Melting Point Not available

Flash Point Not applicable

Inferred to be slightly soluble in
Solubility water, with higher solubility in

organic solvents.[4][5]

MDL Number MFCDO04114506 [2]

Note: Specific quantitative data for boiling point, melting point, and solubility are not
consistently published and should be determined experimentally.
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Experimental Verification Protocols

To ensure data integrity and batch-to-batch consistency, the following self-validating
experimental protocols are recommended for characterizing 4-(2-Piperidin-1-yl-ethyl)-
phenylamine in a research setting.

Protocol: Melting Point Determination

Expertise & Rationale: The melting point is a fundamental and sensitive indicator of a solid
compound's purity. Impurities typically depress and broaden the melting range. For a crystalline
solid like 4-(2-Piperidin-1-yl-ethyl)-phenylamine, a sharp melting point is indicative of high
purity. A digital melting point apparatus is preferred for its precision and ramp rate control,
which is crucial for obtaining a reproducible and accurate value.

Step-by-Step Methodology:

Sample Preparation: Finely crush a small amount of the solid compound into a powder to
ensure uniform heat distribution.

o Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3
mm.

 Instrument Setup: Place the capillary tube into the heating block of a calibrated digital
melting point apparatus.

e Rapid Scan (Optional): Perform a quick determination with a fast ramp rate (e.g., 10-20
°C/min) to find an approximate melting range.

o Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to about 20
°C below the approximate melting point found in the previous step.

e Slow Ramp: Decrease the heating rate to 1-2 °C per minute.

o Data Recording: Record the temperature at which the first drop of liquid appears (onset) and
the temperature at which the entire sample becomes a clear liquid (completion). A pure
compound should have a sharp melting range of 1-2 °C.

Workflow: Melting Point Verification
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Caption: Standard operating procedure for accurate melting point determination.

Protocol: Qualitative Solubility Assessment

Expertise & Rationale: Understanding a compound's solubility profile is critical for designing
synthetic workups, purification schemes (e.g., crystallization), and preparing stock solutions for
biological assays. This protocol establishes a qualitative profile based on the principle of "like
dissolves like." The polar amine groups suggest potential solubility in polar protic solvents,
while the aromatic ring and piperidine's hydrocarbon backbone suggest solubility in nonpolar
organic solvents.

Step-by-Step Methodology:

e Solvent Selection: Prepare a panel of representative solvents:
o Polar Protic: Water, Methanol
o Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)
o Nonpolar: Toluene, Hexanes

o Sample Preparation: Weigh approximately 10 mg of the compound into separate small, clear
vials for each solvent.

e Solvent Addition: Add the selected solvent to each vial in 0.1 mL increments, up to a total of
1.0 mL.

e Mixing: After each addition, cap the vial and vortex for 30-60 seconds to ensure thorough
mixing.

o Observation: Visually inspect the solution against a dark background for any undissolved
solid particles.

o Classification: Classify the solubility based on the amount of solvent required to fully dissolve
the sample:

o Very Soluble: < 0.1 mL
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o Soluble: 0.1-0.5mL

o Slightly Soluble: 0.5-1.0 mL

o |Insoluble: > 1.0 mL

Logical Diagram: Solubility Profiling
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Caption: Decision workflow for qualitative solubility assessment across various solvents.

Safety, Handling, and Storage

Trustworthiness: Proper handling is paramount for researcher safety and maintaining
compound integrity. While a specific, verified Safety Data Sheet (SDS) for this exact CAS
number is not readily available in the aggregated search results, general precautions for
aromatic amines and piperidine derivatives should be strictly followed.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves
(nitrile is a suitable choice), and safety glasses with side shields or goggles.

o Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to
avoid inhalation of dust or vapors.

« Handling: Avoid direct contact with skin and eyes. In case of accidental contact, flush the
affected area with copious amounts of water for at least 15 minutes and seek medical
attention. Avoid creating dust.

o Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert
atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent
oxidation, particularly of the aniline moiety, which can cause darkening over time.

Conclusion

This guide has consolidated the available physicochemical data for 4-(2-Piperidin-1-yl-ethyl)-
phenylamine and provided a robust framework for its experimental characterization. The
provided protocols for melting point and solubility determination are designed to be both
practical and scientifically rigorous, enabling researchers to generate reliable, in-house data.
Adherence to these methodologies and safety precautions will ensure the effective and safe
utilization of this compound in advanced research and development applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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